2-Quinolin-8-ylhydrazinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

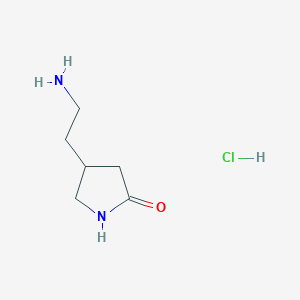

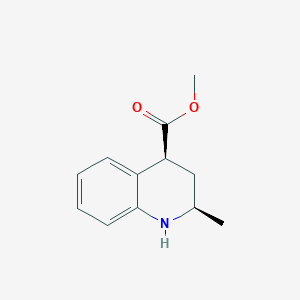

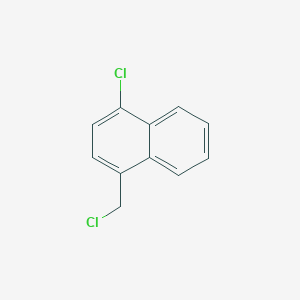

2-Quinolin-8-ylhydrazinecarboxamide is a chemical compound with the molecular formula C10H10N4O and a molecular weight of 202.21 . It is used in scientific research due to its unique structure, which enables its application in various fields, including drug discovery, organic synthesis, and catalysis.

Applications De Recherche Scientifique

Corrosion Inhibition

Carboxamide derivatives, including those related to "2-Quinolin-8-ylhydrazinecarboxamide," have been evaluated for their potential as corrosion inhibitors for mild steel in hydrochloric acid solutions. The inhibitive performance is attributed to the adsorption of these compounds at the metal/solution interface, following the Langmuir adsorption isotherm model. The study indicates that these inhibitors can form a uniform film on the metal surface, contributing to their protective properties (Erami et al., 2019).

Coordination Chemistry and Catalysis

Research on carboxamide palladium(II) complexes, which include "this compound" derivatives, explores their coordination behavior, substitution kinetics, and interaction with DNA/bovine serum albumin. These complexes show potential in vitro cytotoxic activities against various cancer cell lines, comparable to cisplatin, while exhibiting lower toxicity on normal cells. This suggests their utility in cancer treatment and as tools in biochemical studies (Omondi et al., 2021).

Antimicrobial and Antitubercular Activities

Several studies have synthesized and evaluated the antimicrobial and antitubercular activities of quinoline derivatives, including "this compound." These compounds exhibit significant inhibitory effects against a variety of microbial strains, highlighting their potential as leads for developing new antimicrobial agents. The studies also focus on the structural characterization and the mechanism of action of these derivatives (Özyanik et al., 2012); (Kumar et al., 2014).

Material Science

In the field of materials science, "this compound" derivatives have been used in the synthesis of soluble and thermally stable polyamides. These polymers exhibit excellent solubility in polar aprotic solvents and high thermal stability, making them suitable for advanced material applications (Ghaemy & Bazzar, 2010).

Anticancer Research

Derivatives of "this compound" have been investigated for their anticancer properties, particularly targeting the Bcl-2 protein. This research explores the design and synthesis of novel heterocyclic compounds with potential as Bcl-2 inhibitors, demonstrating significant anti-proliferative activity in cancer cell lines. The findings open avenues for the development of new anticancer therapies (Hamdy et al., 2019).

Propriétés

IUPAC Name |

(quinolin-8-ylamino)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O/c11-10(15)14-13-8-5-1-3-7-4-2-6-12-9(7)8/h1-6,13H,(H3,11,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUKXAYANYXHXJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)NNC(=O)N)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7-dihydro-4H-furo[3,4-c]pyran-1,3-dione](/img/structure/B2606068.png)

![6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2606072.png)

![N-(2-methoxyphenyl)-2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B2606074.png)

![1-(4-chlorophenyl)-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}cyclopentane-1-carboxamide](/img/structure/B2606075.png)

![5-[(2,3-dihydro-1,4-benzodioxin-6-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2606076.png)